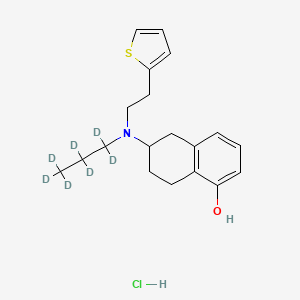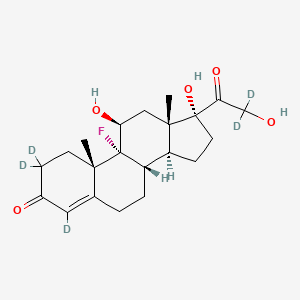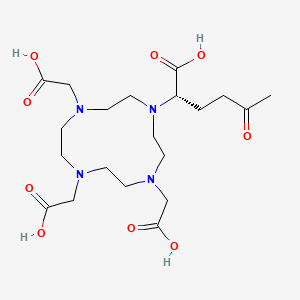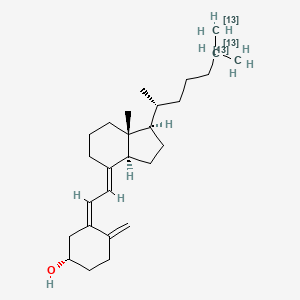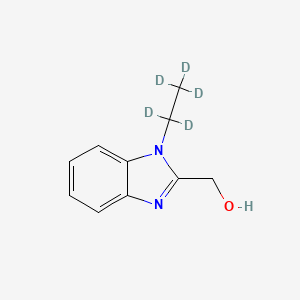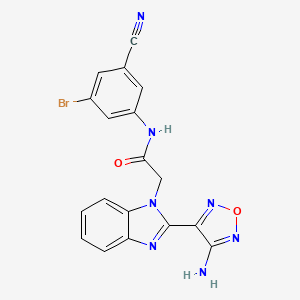
Pelubiprofen-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelubiprofen-13C,d3 is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of Pelubiprofen. Pelubiprofen is an orally active, non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid family. It exhibits relatively selective effects on cyclooxygenase-2 (COX-2) activity, making it effective in reducing inflammation and pain .
Preparation Methods
The preparation of Pelubiprofen-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Pelubiprofen molecule. The synthetic route typically involves the following steps:
Synthesis of labeled intermediates: The process begins with the synthesis of intermediates labeled with deuterium and carbon-13.
Coupling reactions: These labeled intermediates are then coupled with other reactants to form the final this compound compound.
Purification: The product is purified through crystallization, filtration, and drying to obtain this compound with the desired isotopic labeling
Chemical Reactions Analysis
Pelubiprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pelubiprofen-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of Pelubiprofen. The incorporation of stable isotopes allows for precise quantitation and tracking of the compound in various chemical processes.
Biology: In biological research, it is used to study the effects of Pelubiprofen on cellular pathways and molecular targets. The labeled compound helps in understanding the distribution and interaction of Pelubiprofen within biological systems.
Medicine: this compound is utilized in clinical research to investigate the pharmacodynamics and pharmacokinetics of Pelubiprofen. It aids in the development of safer and more effective NSAIDs by providing insights into the drug’s behavior in the human body.
Industry: In the pharmaceutical industry, it is used in the development and testing of new formulations of Pelubiprofen.
Mechanism of Action
Pelubiprofen-13C,d3 exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. Additionally, Pelubiprofen inhibits the transforming growth factor-β activated kinase 1-IκB kinase β-NF-κB pathway, contributing to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Pelubiprofen-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Pelubiprofen: The non-labeled version of Pelubiprofen, which lacks the stable isotopic markers.
Celecoxib: Another COX-2 selective NSAID used for similar therapeutic purposes.
Ibuprofen: A widely used NSAID that belongs to the same 2-arylpropionic acid family but has different pharmacokinetic and pharmacodynamic properties.
The isotopic labeling of this compound makes it particularly valuable for research applications, as it allows for precise tracking and quantitation in various studies .
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[4-[(E)-(2-oxocyclohexylidene)methyl]phenyl](313C)propanoic acid |
InChI |
InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19)/b14-10+/i1+1D3 |
InChI Key |
AUZUGWXLBGZUPP-QAXVRLAXSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)/C=C/2\CCCCC2=O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)

